molecular formula C11H21NOS B13320479 4-[(Thian-3-yl)amino]cyclohexan-1-ol

4-[(Thian-3-yl)amino]cyclohexan-1-ol

Cat. No.: B13320479
M. Wt: 215.36 g/mol
InChI Key: HCNUUFFZAHNWIB-UHFFFAOYSA-N
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Description

4-[(Thian-3-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NOS It is characterized by the presence of a thian-3-yl group attached to an amino group, which is further connected to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thian-3-yl)amino]cyclohexan-1-ol typically involves the reaction of thian-3-ylamine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Thian-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the by-products.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted amines, amides

Scientific Research Applications

4-[(Thian-3-yl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(Thian-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thian-2-yl)amino]cyclohexan-1-ol
  • 4-[(Thian-4-yl)amino]cyclohexan-1-ol
  • 4-[(Thian-3-yl)amino]cyclopentan-1-ol

Uniqueness

4-[(Thian-3-yl)amino]cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

4-(thian-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H21NOS/c13-11-5-3-9(4-6-11)12-10-2-1-7-14-8-10/h9-13H,1-8H2

InChI Key

HCNUUFFZAHNWIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2CCC(CC2)O

Origin of Product

United States

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